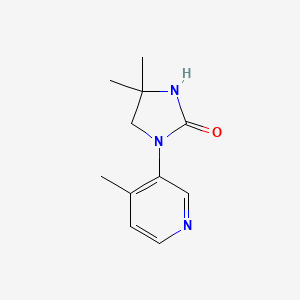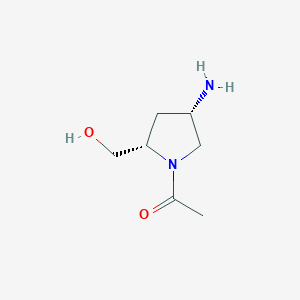
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate can be synthesized by reacting di-tert-butyl dicarbonate with ethanolamine. The reaction typically occurs under basic conditions, often using sodium hydroxide or another base to facilitate the reaction . The process involves the formation of a carbamate linkage between the tert-butoxycarbonyl group and the ethanolamine.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and hydroxylamines are common nucleophiles that react with this compound.
Acids: Trifluoroacetic acid, hydrochloric acid, and sulfuric acid are used for deprotection reactions.
Major Products Formed
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Free Amines: Obtained after deprotection of the tert-butoxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate is widely used in scientific research, particularly in:
Wirkmechanismus
The primary mechanism of action for tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate involves the protection of amine groups. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, where selective reactions are necessary .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butoxycarbonylsulfamoyl chloride: Another protecting group used in organic synthesis.
N-tert-butoxycarbonylimidazole: Used for similar purposes in protecting amines.
N-tert-butoxycarbonyl-N’-methylethylenediamine: A related compound with similar protective properties.
Uniqueness
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate is unique due to its dual functionality, providing both protection and reactivity. Its stability under various conditions and ease of removal make it a preferred choice in many synthetic applications .
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-tert-butyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h13H,7-8H2,1-6H3 |
InChI-Schlüssel |
CZUFFMBAWKKWJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CCO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8509780.png)


![N,N-Bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B8509794.png)








![7-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B8509854.png)
